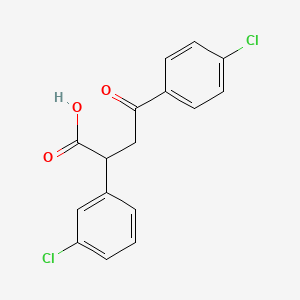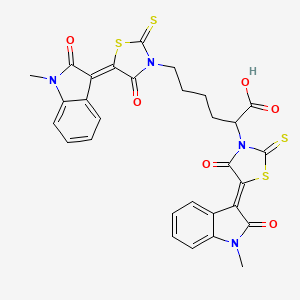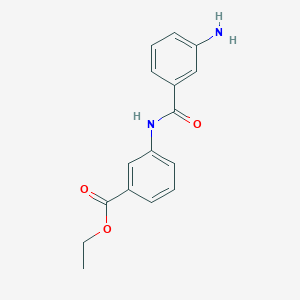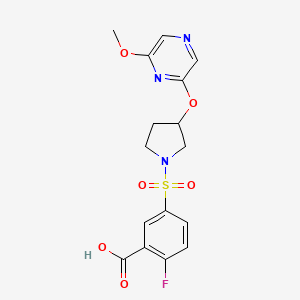
2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a carboxylic acid as indicated by the “-4-oxobutanoic acid” portion of its name. It also contains two phenyl rings, each substituted with a chlorine atom at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a central 4-oxobutanoic acid moiety, with the two phenyl rings attached at the 2nd and 4th carbons. Each phenyl ring would have a chlorine atom attached .Chemical Reactions Analysis
As a carboxylic acid, this compound could undergo typical acid-base reactions, forming a carboxylate ion. The presence of the phenyl rings might allow for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the carboxylic acid group would likely make this compound polar and capable of forming hydrogen bonds .科学的研究の応用
Environmental Impact and Degradation
Research has extensively evaluated the environmental consequences of chlorophenols, including compounds structurally related to 2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid, focusing on their moderate toxicity to aquatic and mammalian life. Chlorophenols' persistence varies with environmental conditions, indicating potential moderate to high stability depending on microbial adaptation for biodegradation. Studies highlight the organoleptic impacts of these compounds, underlining the necessity for effective management strategies in aquatic environments to mitigate adverse effects (Krijgsheld & Gen, 1986).
Advanced Oxidation Processes for Degradation
Advanced oxidation processes (AOPs) have been identified as effective treatments for degrading organochlorine compounds, including 2,4-dichlorophenoxyacetic acid, a compound with structural similarities. AOPs, such as ozonation, photocatalysis, and Fenton processes, exhibit high efficiency in degrading these pollutants, demonstrating their potential applicability for compounds like 2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid. This suggests that AOPs could serve as a promising approach for mitigating the environmental impact of such chlorinated organic compounds (Girón-Navarro et al., 2021).
Microbial Biodegradation
The role of microorganisms in the biodegradation of herbicides based on chlorophenolic compounds, like 2,4-D, has been a focus of research, underscoring the importance of microbial processes in environmental remediation. Studies emphasize the capacity of specific microbial strains to degrade chlorophenolic herbicides, potentially offering a biological avenue for detoxifying environments contaminated with similar compounds (Magnoli et al., 2020).
Toxicological Evaluations
The toxicity of chlorinated hydrocarbons and related compounds, including those structurally related to 2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid, has been reviewed, highlighting concerns over chloracne, liver disease, and other health issues associated with exposure to chlorinated organic pollutants. This underscores the need for careful evaluation and regulation of such compounds to prevent adverse human health outcomes (Kimbrough, 1972).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-12-6-4-10(5-7-12)15(19)9-14(16(20)21)11-2-1-3-13(18)8-11/h1-8,14H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFWYVKMJFYDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide](/img/structure/B2539542.png)





![Tert-butyl 4-[(6-fluoropyridin-3-yl)formamido]-2,2-dimethylbutanoate](/img/structure/B2539549.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2539550.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2539552.png)
![ethyl 5-(4-phenyltetrahydro-2H-pyran-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2539553.png)
![9-(4-chlorophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2539556.png)

![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B2539558.png)